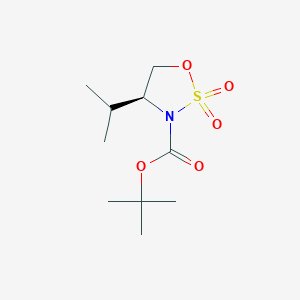

![molecular formula C11H16ClNO2 B2831786 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1955498-64-2](/img/structure/B2831786.png)

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

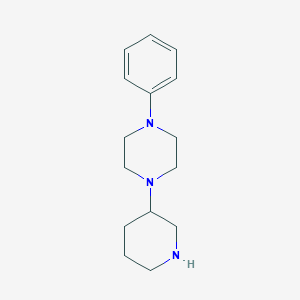

The compound “1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The term “7-oxa-2-azaspiro[3.5]nonane” suggests the presence of a spirocyclic structure, which is a compound with two rings sharing a single atom . The “hydrochloride” indicates that this compound is a salt of hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spirocyclic structure and the furan ring. The furan ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions . The reactivity of the spirocyclic structure would depend on the specific substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a volatile liquid at room temperature, and its derivatives often share its aromaticity .Aplicaciones Científicas De Investigación

Synthetic Approaches to Spiroaminals

Spiroaminals, such as 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride, represent challenging targets due to their unique skeletal structures and potential biological activities. Different synthetic strategies have been developed for these compounds, showcasing the interest in their complex molecular architectures and the exploration of their functional applications (Sinibaldi & Canet, 2008).

Crystal Structure Analysis

Studies involving the crystal structure of related spirocyclic compounds highlight the molecular intricacies of these systems. For instance, the crystal analysis of a spirocyclic compound revealed its molecular structure, providing insights into its conformations and potential interactions (Wang et al., 2011).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis of 2-oxa-7-azaspiro[3.5]nonane was described, highlighting the versatility of spirocyclic oxetanes. This synthesis led to the creation of a tetracyclic system, opening new avenues for the development of complex molecular structures with potential applications in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

One-Pot Synthesis Approaches

The one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation showcases the efficiency and innovation in synthesizing spirocyclic frameworks. This method emphasizes the simplicity and elegance of creating complex molecules through streamlined synthetic routes (Huynh, Nguyen, & Nishino, 2017).

Enantioselective Synthesis

The construction of multifunctional modules for drug discovery, including the synthesis of novel thia/oxa-azaspiro[3.4]octanes, represents a critical step towards the development of new therapeutic agents. These efforts highlight the potential of spirocyclic compounds in contributing to diverse applications in drug design and development (Li, Rogers-Evans, & Carreira, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFDQCHYQPQVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC2C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-cyclobutanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2831703.png)

![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2831707.png)

![13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2831710.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)